molecular formula C8H7FN2 B1451719 2-[(3-Fluorophenyl)amino]acetonitrile CAS No. 64204-53-1

2-[(3-Fluorophenyl)amino]acetonitrile

Cat. No. B1451719
CAS RN: 64204-53-1
M. Wt: 150.15 g/mol
InChI Key: NLPPSAQETQOCQD-UHFFFAOYSA-N
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Description

2-[(3-Fluorophenyl)amino]acetonitrile is a chemical compound with the molecular formula C8H7FN2 . It is used in various chemical reactions and has several applications in the field of chemistry .


Molecular Structure Analysis

The molecular structure of 2-[(3-Fluorophenyl)amino]acetonitrile consists of a fluorophenyl group attached to an acetonitrile group via an amino link . The presence of the fluorine atom and the nitrile group can significantly influence the chemical properties of the compound .

Scientific Research Applications

Spectroscopic Characterization and Molecular Docking

A fluorinated α-aminonitrile compound was synthesized and characterized using elemental, spectral, and X-ray crystallographic analyses. Theoretical calculations, including vibrational and NMR analyses, were performed to study the compound's molecular structure and reactivity. Additionally, the compound underwent molecular docking into the indoleamine 2,3-dioxygenase enzyme, suggesting its potential role in enzyme-related research or drug design (Brahmachari et al., 2015).

Enantioselective Sensing

A chiral fluorosensor, based on a 1,8-diacridylnaphthalene derivative, was prepared for the enantioselective sensing of various chiral carboxylic acids, including amino acids, aliphatic acids, and halogenated carboxylic acids. The sensor showed enantioselectivities up to 4.5, indicating its potential in stereochemical applications and the identification of chiral molecules (Mei & Wolf, 2004).

Fluorimetric Chemosensors for Ion Recognition

Novel fluorescent 4,5-diarylimidazolyl-phenylalanines were prepared and evaluated as fluorimetric chemosensors for ion recognition. These compounds demonstrated strong interaction with biologically and analytically important ions like Cu2+ and Fe3+ through donor atoms in the side chain. The photophysical and metal ion sensing properties suggest their suitability for incorporation into chemosensory peptidic frameworks (Esteves et al., 2016).

Green Synthesis and Characterization

A catalyst-free, green synthesis method was developed for novel 2-amino-4-aryl-3-(4-fluorophenyl)-4,6,7,8-tetrahydroquinolin-5(1H)-one derivatives using ultrasonic conditions. The method offered several advantages, including safety, excellent yields, shorter reaction time, and simple workup procedures, indicating its potential for eco-friendly and efficient synthesis of complex organic molecules (Govindaraju et al., 2016).

properties

IUPAC Name

2-(3-fluoroanilino)acetonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7FN2/c9-7-2-1-3-8(6-7)11-5-4-10/h1-3,6,11H,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NLPPSAQETQOCQD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)F)NCC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7FN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

150.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[(3-Fluorophenyl)amino]acetonitrile

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
Y Aboushady - 2023 - publikationen.sulb.uni-saarland.de
Antimicrobial resistance (AMR) is a growing global public health concern, as bacteria are becoming increasingly resistant to drugs used to treat infections. One promising approach to …

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